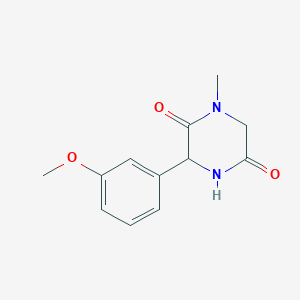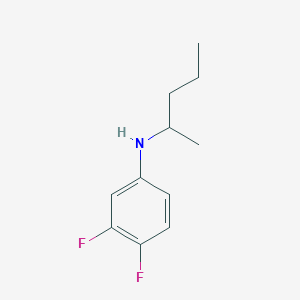
3,4-difluoro-N-(pentan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluoro-N-(pentan-2-yl)aniline: is an organic compound with the molecular formula C11H15F2N and a molecular weight of 199.24 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the benzene ring and a pentan-2-yl group attached to the nitrogen atom of the aniline moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-(pentan-2-yl)aniline typically involves the reaction of 3,4-difluoroaniline with 2-pentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,4-difluoro-N-(pentan-2-yl)aniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles like hydroxide (OH-) or alkoxide (RO-) ions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOH or KOH in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Quinones, nitroso compounds.
Reduction: Amines, reduced derivatives.
Substitution: Hydroxylated or alkoxylated products.
Applications De Recherche Scientifique
Chemistry: 3,4-difluoro-N-(pentan-2-yl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of aniline derivatives. It serves as a model compound to investigate the interactions of fluorinated anilines with biological macromolecules .
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties. Fluorine atoms in the structure can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in developing materials with specific characteristics .
Mécanisme D'action
The mechanism of action of 3,4-difluoro-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing binding affinity and specificity. The pentan-2-yl group provides hydrophobic interactions, further stabilizing the compound-target complex .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Comparaison Avec Des Composés Similaires
3,4-Difluoroaniline: Lacks the pentan-2-yl group, making it less hydrophobic and potentially less bioactive.
3,4-Dichloro-N-(pentan-2-yl)aniline: Similar structure but with chlorine atoms instead of fluorine, which may affect its chemical reactivity and biological activity.
3,4-Difluoro-N-(butan-2-yl)aniline: Similar but with a shorter alkyl chain, which can influence its hydrophobicity and interaction with targets.
Propriétés
Formule moléculaire |
C11H15F2N |
|---|---|
Poids moléculaire |
199.24 g/mol |
Nom IUPAC |
3,4-difluoro-N-pentan-2-ylaniline |
InChI |
InChI=1S/C11H15F2N/c1-3-4-8(2)14-9-5-6-10(12)11(13)7-9/h5-8,14H,3-4H2,1-2H3 |
Clé InChI |
ZJSBXGOXIBAXQG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)NC1=CC(=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylicacid](/img/structure/B13223372.png)
![2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13223373.png)
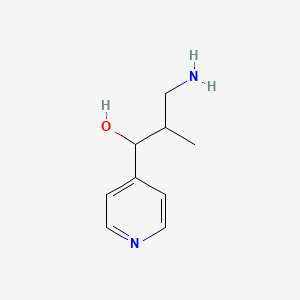
![2-[2-(Ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13223378.png)
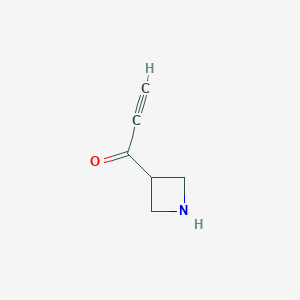
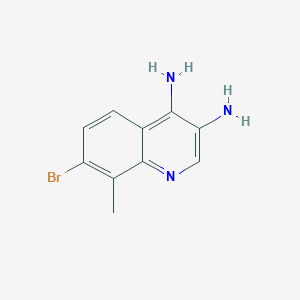
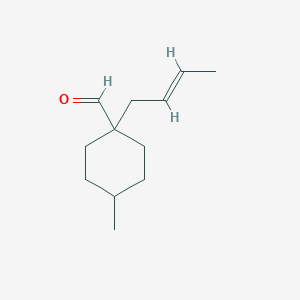
![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide](/img/structure/B13223401.png)
![1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13223406.png)
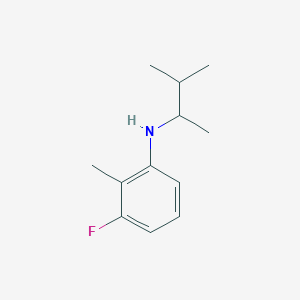
![3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene](/img/structure/B13223426.png)
